molecular formula C12H21N B12539830 1-Hexyl-3-methyl-1,4-dihydropyridine CAS No. 866917-75-1

1-Hexyl-3-methyl-1,4-dihydropyridine

Cat. No.: B12539830
CAS No.: 866917-75-1
M. Wt: 179.30 g/mol
InChI Key: MSCVCBMUPGTQKJ-UHFFFAOYSA-N
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Description

1-Hexyl-3-methyl-1,4-dihydropyridine is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse pharmaceutical applications. These compounds are characterized by their ability to act as calcium channel blockers, making them valuable in the treatment of cardiovascular diseases such as hypertension and angina .

Preparation Methods

1-Hexyl-3-methyl-1,4-dihydropyridine can be synthesized using the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this compound, the specific reactants would include hexyl aldehyde, methyl acetoacetate, and ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial production methods for 1,4-dihydropyridines often involve similar multi-component reactions, with optimizations for yield and purity. Catalysts such as europium (III) chloride hexahydrate or magnetite/chitosan can be used to enhance the efficiency of the reaction .

Chemical Reactions Analysis

1-Hexyl-3-methyl-1,4-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of 1,4-dihydropyridines can lead to the formation of tetrahydropyridines. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridines .

Scientific Research Applications

1-Hexyl-3-methyl-1,4-dihydropyridine has several scientific research applications:

Mechanism of Action

1-Hexyl-3-methyl-1,4-dihydropyridine exerts its effects primarily by blocking L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, the compound reduces calcium influx, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

1-Hexyl-3-methyl-1,4-dihydropyridine can be compared with other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and specific clinical applications. For instance:

Properties

CAS No.

866917-75-1

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

1-hexyl-3-methyl-4H-pyridine

InChI

InChI=1S/C12H21N/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h7,10-11H,3-6,8-9H2,1-2H3

InChI Key

MSCVCBMUPGTQKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CCC(=C1)C

Origin of Product

United States

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